6alpha-Methyl Mometasone furoate-d3-1
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Overview
Description
Compound 6 is a fascinating chemical entity with a wide range of applications in various fields. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound has garnered significant attention due to its potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 typically involves several steps, starting from readily available precursors. One common method involves the reaction of precursor A with reagent B under specific conditions such as temperature and pressure. The reaction is often catalyzed by a transition metal catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In industrial settings, the production of Compound 6 is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Compound 6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation: Compound 6 can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of Compound 6 is typically achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.
Scientific Research Applications
Compound 6 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, Compound 6 is employed as a probe to study enzyme mechanisms and cellular processes.
Medicine: The compound has shown potential in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Industrial applications include its use as a catalyst in polymerization reactions and as an additive in materials science.
Mechanism of Action
The mechanism of action of Compound 6 involves its interaction with specific molecular targets. It binds to target proteins or enzymes, altering their activity and triggering a cascade of biochemical events. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Similar Compounds
- Compound 7
- Compound 8
- Compound 9
Uniqueness
Compound 6 stands out due to its unique structural features, which confer specific reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis.
Properties
Molecular Formula |
C28H32Cl2O6 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1/i5D,6D,9D |
InChI Key |
OTOVEDFARPCAAR-VRVUFHTISA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(CC([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)C)Cl)O)C)C)C(=O)CCl)[2H] |
Canonical SMILES |
CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C |
Origin of Product |
United States |
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